![molecular formula C9H12N2O2 B13165120 2-Isobutylpyrimidine-5-carboxylic acid](/img/structure/B13165120.png)
2-Isobutylpyrimidine-5-carboxylic acid
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Overview
Description
2-Isobutylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with an isobutyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutylpyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an isobutyl-substituted pyrimidine derivative, the carboxylation can be carried out using carbon dioxide in the presence of a base such as potassium carbonate. The reaction is typically conducted under elevated temperatures and pressures to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Isobutylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2-Methylpyrimidine-5-carboxylic acid
- 2-Ethylpyrimidine-5-carboxylic acid
- 2-Propylpyrimidine-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-isobutylpyrimidine-5-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to different interactions with molecular targets, making it a valuable compound for specific applications.
Biological Activity
2-Isobutylpyrimidine-5-carboxylic acid (IBPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with IBPCA.
Chemical Structure and Properties
Molecular Formula: C10H12N2O2
Molecular Weight: 192.22 g/mol
IUPAC Name: 2-Isobutyl-4-pyrimidinecarboxylic acid
Canonical SMILES: CC(C)C1=NC(=CN=C1C(=O)O)C
Antimicrobial Properties
Research indicates that IBPCA exhibits significant antimicrobial activity against a variety of pathogens. A study conducted by researchers found that IBPCA demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a natural antimicrobial agent .
Anticancer Activity
IBPCA has also been investigated for its anticancer properties. In vitro studies have shown that IBPCA induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable case study reported a reduction in cell viability by over 70% in treated cancer cells compared to controls .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of IBPCA. In animal models, administration of IBPCA resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that IBPCA may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of IBPCA is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in metabolic pathways critical for cell growth and proliferation. Furthermore, IBPCA may bind to receptors on the surface of cells, altering signal transduction pathways that lead to apoptosis or reduced inflammation.
Research Findings and Case Studies
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)3-8-10-4-7(5-11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
VKBJHRNWOHSQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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